molecular formula C16H19NO B7818240 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde

2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B7818240
M. Wt: 241.33 g/mol
InChI Key: OTPYJLGMYKETDC-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is an organic compound with the molecular formula C15H19NO It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Formylation: The formyl group at the 3-position of the pyrrole ring can be introduced using the Vilsmeier-Haack reaction, which involves the reaction of the pyrrole with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitro groups (NO2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carboxylic acid.

    Reduction: 2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of organic semiconductors and conductive polymers.

    Biological Studies: The compound can be used as a probe to study biological processes involving pyrrole derivatives.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethyl-1H-pyrrole-3-carbaldehyde: Lacks the 3-phenylpropyl group, making it less hydrophobic and potentially less bioactive.

    1-(3-Phenylpropyl)-1H-pyrrole-3-carbaldehyde: Lacks the 2,5-dimethyl groups, which may affect its electronic properties and reactivity.

    2,5-Dimethyl-1H-pyrrole-3-carboxylic acid: The carboxylic acid group makes it more polar and less reactive in certain types of chemical reactions.

Uniqueness

2,5-Dimethyl-1-(3-phenylpropyl)-1H-pyrrole-3-carbaldehyde is unique due to the combination of its structural features, which confer specific electronic and steric properties

Properties

IUPAC Name

2,5-dimethyl-1-(3-phenylpropyl)pyrrole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-13-11-16(12-18)14(2)17(13)10-6-9-15-7-4-3-5-8-15/h3-5,7-8,11-12H,6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTPYJLGMYKETDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCCC2=CC=CC=C2)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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